molecular formula C14H11BrF2N4O2 B10938338 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B10938338
M. Wt: 385.16 g/mol
InChI Key: SGSSTSJAAMAMDK-UHFFFAOYSA-N
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Description

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a brominated phenyl ring, a difluoromethoxy group, and a pyrazolyl-oxadiazole moiety

Preparation Methods

The synthesis of 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Difluoromethoxylation: The difluoromethoxy group is introduced via nucleophilic substitution, often using difluoromethyl ether or related reagents.

    Formation of Pyrazole: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones.

    Oxadiazole Formation: The final step involves the formation of the oxadiazole ring, typically through cyclization reactions involving acyl hydrazides and carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the brominated phenyl ring or other reactive sites, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(4-bromo-2-fluorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: This compound has a similar structure but with a fluorine atom instead of a difluoromethoxy group.

    2-(5-bromo-2-methoxyphenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: This compound features a methoxy group instead of a difluoromethoxy group.

    2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: This compound includes a trifluoromethoxy group, which may alter its chemical and biological properties.

Properties

Molecular Formula

C14H11BrF2N4O2

Molecular Weight

385.16 g/mol

IUPAC Name

2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethylpyrazol-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H11BrF2N4O2/c1-7-10(6-21(2)20-7)13-19-18-12(23-13)9-5-8(15)3-4-11(9)22-14(16)17/h3-6,14H,1-2H3

InChI Key

SGSSTSJAAMAMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN=C(O2)C3=C(C=CC(=C3)Br)OC(F)F)C

Origin of Product

United States

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